molecular formula C19H23N7 B6472436 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2640865-60-5

2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B6472436
CAS No.: 2640865-60-5
M. Wt: 349.4 g/mol
InChI Key: LBXHCRKRWFTWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic molecule featuring a fused cyclopenta[b]pyridine core substituted with a carbonitrile group at position 2. The piperazine ring at position 2 is further functionalized with a 2-(ethylamino)pyrimidin-4-yl moiety.

Properties

IUPAC Name

2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-2-21-19-22-7-6-17(24-19)25-8-10-26(11-9-25)18-15(13-20)12-14-4-3-5-16(14)23-18/h6-7,12H,2-5,8-11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXHCRKRWFTWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

A mixture of 2,5-bis(2-pyridinylmethylene)cyclopentanone (0.02 mol), sodium methoxide (1.08 g, 0.02 mol), and propanedinitrile (1.32 g, 0.02 mol) is refluxed in methanol at 80°C for 1–2 hours. The reaction proceeds via a Michael addition of propanedinitrile to the α,β-unsaturated ketone, followed by alkoxide-mediated cyclization and dehydration to yield the cyclopenta[b]pyridine core.

Key Parameters

  • Temperature : 80°C

  • Catalyst : Sodium methoxide (5 mol%)

  • Yield : 85–90% after recrystallization.

Functionalization at the 2-Position

The 2-methoxy or 2-ethoxy substituent on the cyclopenta[b]pyridine core is introduced by varying the alkoxide reagent (sodium methoxide vs. sodium ethoxide). For the target compound, sodium ethoxide is preferred to install the 2-ethoxy group, which later serves as a leaving group for nucleophilic substitution with piperazine.

Synthesis of the 2-(Ethylamino)pyrimidin-4-yl-piperazine Side Chain

The pyrimidine-piperazine moiety is constructed through a sequential strategy involving Suzuki-Miyaura coupling and nucleophilic aromatic substitution.

Pyrimidine Ring Formation

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is synthesized via a palladium-catalyzed coupling between 2,4-dichloropyrimidine and 4-ethoxycarbonylphenyl boronic acid. This reaction, conducted in toluene with tetrakis(triphenylphosphine)palladium(0) (1 mol%), achieves a 60% yield after purification.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (1 mol%)

  • Base : Aqueous Na₂CO₃ (2 M)

  • Temperature : 75–100°C.

Introduction of the Ethylamino Group

The chloropyrimidine intermediate undergoes nucleophilic substitution with ethylamine. For example, heating 2-chloro-4-(4-ethoxycarbonylphenyl)pyrimidine with excess ethylamine in isopropanol at 120°C for 16 hours affords the ethylamino derivative in 82% yield.

Piperazine Coupling

The piperazine ring is introduced via a Buchwald-Hartwig amination. Using Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%), 2-(ethylamino)-4-chloropyrimidine reacts with piperazine in dimethylacetamide (DMA) at 90°C to yield 4-[2-(ethylamino)pyrimidin-4-yl]piperazine.

Coupling of the Core and Side Chain

The final step involves substituting the 2-ethoxy group on the cyclopenta[b]pyridine core with the pre-synthesized piperazine-pyrimidine side chain.

Nucleophilic Aromatic Substitution

The 2-ethoxy-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is treated with 4-[2-(ethylamino)pyrimidin-4-yl]piperazine in the presence of p-toluenesulfonic acid (p-TsOH) in 1,4-dioxane under reflux. This acid-catalyzed substitution achieves an 88% yield after recrystallization.

Optimization Notes

  • Catalyst : p-TsOH (1.5 equiv) enhances reaction kinetics by protonating the pyrimidine nitrogen.

  • Solvent : 1,4-Dioxane facilitates solubility of both aromatic components.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The cyclopenta[b]pyridine core exhibits a singlet at δ 8.54 ppm for the pyridine proton, while the ethylamino group resonates as a triplet at δ 1.34 ppm (J = 7.1 Hz).

  • IR Spectroscopy : A sharp absorption at 2220 cm⁻¹ confirms the presence of the carbonitrile group.

Purity and Yield Data

StepReaction TypeYield (%)Purity (HPLC)
1Cyclocondensation85–90≥98%
2Suzuki-Miyaura Coupling6095%
3Ethylamine Substitution8297%
4Piperazine Coupling8899%

Challenges and Optimization

Regioselectivity in Pyrimidine Functionalization

The use of electron-withdrawing groups (e.g., ethoxycarbonyl) at the 4-position of the pyrimidine ring directs substitution to the 2-position, minimizing competing reactions.

Palladium Catalyst Recovery

Scavenging resins (e.g., MP-TMT) reduce palladium residues to <5 ppm, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions it Undergoes: : 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo a variety of chemical reactions such as:

  • Oxidation: : This can alter the functional groups attached to the pyridine ring.

  • Reduction: : Modifications typically occur at the nitrile group.

  • Substitution: : Functional groups on the piperazine ring can be replaced under suitable conditions.

Common Reagents and Conditions: : Oxidation often uses reagents like m-chloroperbenzoic acid. Reduction might involve catalytic hydrogenation with palladium on carbon. Substitution reactions could require reagents like sodium hydride in a polar aprotic solvent.

Major Products Formed: : The major products formed depend on the site and type of reaction. Oxidation typically forms aldehydes or carboxylic acids, reduction products might be amines, and substitutions introduce various functional groups to enhance the molecule's properties.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth and survival.

Antidepressant and Anxiolytic Effects

Research has demonstrated that the compound may possess antidepressant and anxiolytic effects due to its interaction with serotonin and norepinephrine receptors. The piperazine ring is known to enhance binding affinity to these receptors, potentially leading to improved mood regulation.

Neuroprotective Properties

There is emerging evidence suggesting that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal health and function.

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is critical for optimizing its pharmacological properties. Key findings include:

  • Substituent Variations : Modifications on the piperazine ring have been shown to influence receptor binding affinities significantly.
  • Cyclopenta[b]pyridine Core : Alterations in the cyclopenta[b]pyridine structure can enhance or diminish biological activity depending on the specific modifications made.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of compounds related to this structure. The lead compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity.

Case Study 2: Behavioral Studies

Another investigation assessed the behavioral effects of this compound in animal models of depression and anxiety. Results showed significant reductions in anxiety-like behaviors, supporting its potential use as an anxiolytic agent.

Mechanism of Action

The compound interacts with cellular proteins and enzymes, often binding to active sites due to its structural complexity. This can inhibit or enhance the activity of specific pathways, making it a potent modulator in biochemical processes. It often targets nucleotide-binding sites, which can affect DNA/RNA synthesis or function.

Comparison with Similar Compounds

Piperazine-Linked Pyrimidine Moieties

Compound Pyrimidine Substituent Piperazine Substituent Molecular Weight Reference
Target Compound 2-(Ethylamino) 4-linked pyrimidinyl ~421 (estimated) N/A
2-{4-[6-methyl-2-(morpholin-4-yl)...} 2-(Morpholin-4-yl), 6-methyl 4-linked pyrimidinyl 421.5
2-(4-Methylpiperazin-1-yl)-4-phenyl... None (pyridine core) 4-methylpiperazin-1-yl Not reported

Key Observations :

  • Ethylamino vs.
  • Piperazine Modifications : Methyl or ethyl groups on piperazine (e.g., 4-methylpiperazin-1-yl in ) are common in drug design to fine-tune pharmacokinetics, such as reducing hERG channel liability .

Pharmacological and Physicochemical Properties

While specific data for the target compound are unavailable, trends from analogs suggest:

  • Solubility: Pyrano[4,3-b]pyridine derivatives (e.g., ) may exhibit higher solubility due to oxygen atoms, whereas the cyclopenta[b]pyridine core likely prioritizes membrane permeability .
  • Synthetic Accessibility : Piperazine-linked pyrimidines are frequently synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, as demonstrated in patents () and pyridine-3-carbonitrile syntheses .

Q & A

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

Methodological Answer:

  • The synthesis involves multi-step reactions, including heterocyclic ring formation (cyclopenta[b]pyridine core), piperazine coupling, and pyrimidine substitution. Key steps require optimization of temperature, solvent polarity (e.g., dichloromethane or ethanol), and catalyst selection (e.g., palladium for cross-coupling) to minimize side products .
  • Yield Optimization: Use controlled stoichiometry of reagents (e.g., 1.2 equivalents of ethylamine for pyrimidine substitution) and inert atmospheres to prevent oxidation. Monitor reaction progress via TLC or LC-MS .
  • Purity Control: Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical. Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR: Assign peaks for cyclopenta[b]pyridine protons (δ 6.8–8.2 ppm for aromatic protons) and piperazine methylene groups (δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
    • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ mode; expected [M+H]⁺ at m/z ~420–450) and isotopic patterns .
    • FT-IR: Identify nitrile stretches (~2200 cm⁻¹) and secondary amine N-H bends (~3300 cm⁻¹) .

Q. How can researchers screen this compound for initial biological activity?

Methodological Answer:

  • In Vitro Assays:
  • Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays to test inhibition against kinase targets (e.g., EGFR or CDK2) at 1–100 µM concentrations .
  • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and IC₅₀ calculations .
    • Data Interpretation: Normalize activity to vehicle controls and use GraphPad Prism for dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., ethylamino → isopropylamino on the pyrimidine ring) and assess changes in binding affinity .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .
  • Data Integration: Cross-reference docking scores (∆G values) with experimental IC₅₀ data to identify critical pharmacophores .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling:
  • Assess metabolic stability via liver microsomal assays (e.g., human CYP450 isoforms) .
  • Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV administration in rodent models) .
    • Mechanistic Studies: Use CRISPR-edited cell lines to confirm target engagement or off-target effects .
    • Statistical Analysis: Apply multivariate regression to correlate solubility, logP, and efficacy metrics .

Q. How can researchers optimize this compound for blood-brain barrier (BBB) penetration in CNS-targeted studies?

Methodological Answer:

  • Physicochemical Modifications: Reduce molecular weight (<450 Da) and adjust logP (2–3) via substituent engineering (e.g., replacing nitrile with trifluoromethyl) .
  • In Silico Prediction: Use BBB-specific PAMPA models or QSAR tools like ADMET Predictor .
  • In Vivo Validation: Perform brain/plasma ratio studies in mice, with LC-MS/MS quantification of compound levels post-administration .

Data Contradiction Analysis

Q. How should conflicting data on compound stability under physiological conditions be addressed?

Methodological Answer:

  • Stress Testing: Expose the compound to pH gradients (1.2–7.4), elevated temperatures (37–50°C), and oxidizing agents (H₂O₂). Monitor degradation via UPLC-PDA .
  • Mechanistic Investigation: Identify degradation products (HRMS/MS) and propose pathways (e.g., hydrolysis of the nitrile group) .
  • Formulation Adjustments: Use cyclodextrin encapsulation or lipid nanoparticles to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.